molecular formula C15H9Cl3O B1604725 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- CAS No. 104890-73-5

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)-

Cat. No.: B1604725
CAS No.: 104890-73-5
M. Wt: 311.6 g/mol
InChI Key: UNMRSNMNIOEKID-CMDGGOBGSA-N
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Description

2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of chlorine atoms on the phenyl rings, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system into saturated systems.

    Substitution: The chlorine atoms on the phenyl rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, chalcones and their derivatives are studied for their potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of chlorine atoms can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propen-1-one, 1-(4-methoxyphenyl)-3-(2,6-dichlorophenyl)-
  • 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)-
  • 2-Propen-1-one, 1-(4-bromophenyl)-3-(2,6-dichlorophenyl)-

Uniqueness

The unique combination of chlorine atoms on the phenyl rings of 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)- can influence its chemical reactivity and biological activity, making it distinct from other chalcones. This uniqueness can be leveraged in various applications, from synthetic chemistry to drug development.

Properties

CAS No.

104890-73-5

Molecular Formula

C15H9Cl3O

Molecular Weight

311.6 g/mol

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2,6-dichlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C15H9Cl3O/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+

InChI Key

UNMRSNMNIOEKID-CMDGGOBGSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Cl)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

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